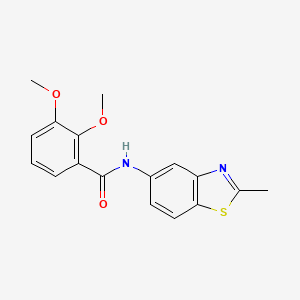

N-(2-méthyl-1,3-benzothiazol-5-yl)-2,3-diméthoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

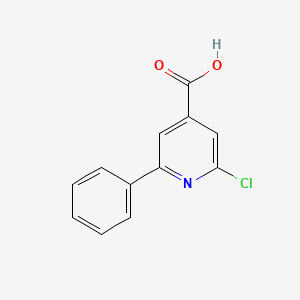

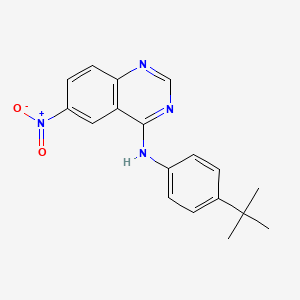

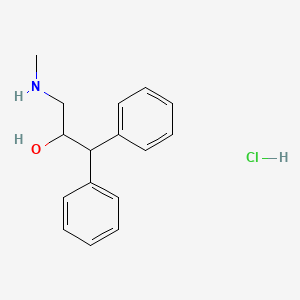

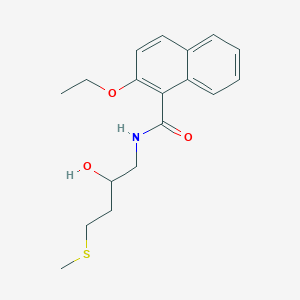

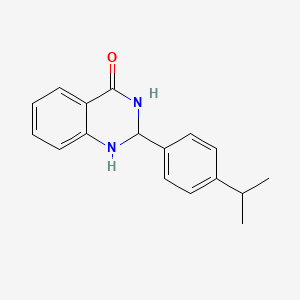

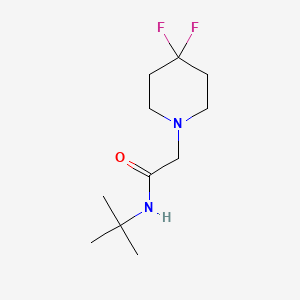

The compound “2,3-dimethoxy-N-(2-methylbenzo[d]thiazol-5-yl)benzamide” is a novel benzamide compound . Benzamides are a significant class of amide compounds that have been widely used in various industries such as medical, industrial, biological, and potential drug industries . They are found in various natural products in organic chemistry .

Synthesis Analysis

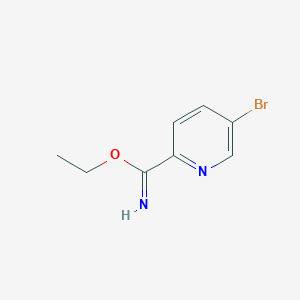

The synthesis of this compound starts from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . All the obtained products were purified, and the analysis of these products was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis

The structure of the compound was analyzed based on IR, 1H, 13C NMR, and mass spectral data . The compounds were evaluated for anti-inflammatory activity and among the series, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC 50 values for COX-1 inhibition .Chemical Reactions Analysis

The synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Physical and Chemical Properties Analysis

The compound has an empirical formula (Hill Notation) of C14H12N2S and a molecular weight of 240.32 .Applications De Recherche Scientifique

Activité antioxydante

Les amides, y compris les benzamides, ont suscité un intérêt pour leurs propriétés antioxydantes. Des études in vitro ont démontré que ce composé présente une activité antioxydante totale, une capacité de piégeage des radicaux libres et une capacité de chélation des métaux. Certains dérivés synthétisés surpassent même les antioxydants standard dans ces aspects .

Potentiel antibactérien

Le même composé a été évalué pour son activité antibactérienne in vitro contre les bactéries à Gram positif et à Gram négatif. Les chercheurs ont comparé son efficacité avec deux médicaments de contrôle. Comprendre ses propriétés antibactériennes peut contribuer au développement de nouveaux agents antimicrobiens .

Applications industrielles

Les amides trouvent des applications au-delà du laboratoire. Des industries telles que les plastiques, le caoutchouc, le papier et l'agriculture utilisent des composés amides. Leur polyvalence les rend précieux dans divers procédés de fabrication .

Découverte de médicaments

Les amides, y compris les benzamides, jouent un rôle crucial dans la découverte de médicaments. Leurs structures chimiques et leurs activités biologiques diversifiées en font des candidats intéressants pour les produits pharmaceutiques potentiels. Les chercheurs explorent leur potentiel en tant qu'agents antitumoraux, antimicrobiens, anti-inflammatoires et anti-HSV .

Agent nucléant dans les films conducteurs

Il est intéressant de noter que les produits de décomposition de ce composé agissent comme des agents nucléants pour certains films conducteurs. Plus précisément, ils améliorent la conductivité des films dopés, ce qui a des implications pour les applications électroniques .

Intermédiaires synthétiques

Les amides servent de blocs de construction essentiels en chimie synthétique. Ils apparaissent dans les produits naturels, les protéines et les médicaments commerciaux. Comprendre leur réactivité et leur polyvalence aide à concevoir de nouvelles voies de synthèse et à optimiser la synthèse de médicaments .

Mécanisme D'action

Target of Action

Benzamides, a significant class of amide compounds, have been widely used in various industries and have shown diverse biological activities .

Mode of Action

It’s worth noting that benzamides have been reported to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and antibacterial effects .

Biochemical Pathways

Benzamides have been reported to exhibit antioxidant activity, suggesting they may interact with biochemical pathways related to oxidative stress .

Result of Action

Benzamides have been reported to exhibit antioxidant and antibacterial activities, suggesting that they may have protective effects against oxidative stress and bacterial infections .

Safety and Hazards

Orientations Futures

The compound has shown promising results in in vitro antioxidant activity and antibacterial activity . Thus, by conducting in vivo biochemical tests of effective amides, researches can be carried out in different fields of application . Further, molecular docking studies have been accomplished and supported for the potent compound to check the three-dimensional geometrical view of the ligand binding to their protein receptor .

Analyse Biochimique

Biochemical Properties

2,3-Dimethoxy-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with enzymes such as cyclooxygenase (COX), where it exhibits inhibitory activity. The interaction with COX enzymes suggests potential anti-inflammatory properties, as COX enzymes are involved in the synthesis of pro-inflammatory mediators . Additionally, 2,3-dimethoxy-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide may interact with other proteins involved in cellular signaling pathways, further influencing biochemical processes.

Cellular Effects

The effects of 2,3-dimethoxy-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in inflammation and apoptosis. By modulating the activity of key signaling molecules, 2,3-dimethoxy-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide can alter gene expression patterns and cellular metabolism. For instance, it may downregulate the expression of pro-inflammatory genes while upregulating anti-inflammatory genes, thereby exerting a protective effect on cells .

Molecular Mechanism

At the molecular level, 2,3-dimethoxy-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of COX enzymes, inhibiting their catalytic activity and reducing the production of pro-inflammatory mediators . Additionally, it may interact with other proteins involved in cell signaling, leading to enzyme inhibition or activation and subsequent changes in gene expression. These molecular interactions underpin the compound’s biological activities and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3-dimethoxy-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide have been studied over time to assess its stability and long-term impact on cellular function. The compound has demonstrated stability under various experimental conditions, maintaining its biochemical activity over extended periods. Degradation products may form under certain conditions, potentially altering its biological effects. Long-term studies have shown that 2,3-dimethoxy-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide can have sustained effects on cellular function, including prolonged modulation of gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of 2,3-dimethoxy-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and cytoprotective activities. At higher doses, toxic or adverse effects may be observed, including potential hepatotoxicity and nephrotoxicity. Threshold effects have been identified, indicating the importance of dose optimization to maximize therapeutic benefits while minimizing risks .

Metabolic Pathways

2,3-Dimethoxy-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound may influence the levels of key metabolites, thereby affecting overall cellular metabolism. For example, it may modulate the activity of enzymes involved in the synthesis and degradation of bioactive lipids, contributing to its anti-inflammatory effects .

Transport and Distribution

Within cells and tissues, 2,3-dimethoxy-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biological effects. The compound’s distribution within tissues may also be influenced by its physicochemical properties, such as solubility and lipophilicity .

Subcellular Localization

The subcellular localization of 2,3-dimethoxy-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide is critical for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and proteins involved in cellular metabolism and signaling .

Propriétés

IUPAC Name |

2,3-dimethoxy-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S/c1-10-18-13-9-11(7-8-15(13)23-10)19-17(20)12-5-4-6-14(21-2)16(12)22-3/h4-9H,1-3H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBZBXKUBHWKDKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=C(C(=CC=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2591319.png)

![N-(2-ethoxyphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2591326.png)

![3-(4-ethoxyphenyl)-8-methoxy-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2591329.png)

![3-[benzenesulfonyl(methyl)amino]-N-ethyl-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2591331.png)